4-Phenylphthalazine-1-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenylphthalazine-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3/c16-10-14-12-8-4-5-9-13(12)15(18-17-14)11-6-2-1-3-7-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPKRILVRQXPCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514949 | |
| Record name | 4-Phenylphthalazine-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10132-02-2 | |
| Record name | 4-Phenyl-1-phthalazinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10132-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylphthalazine-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Phenylphthalazine 1 Carbonitrile and Analogues
Classical Approaches to Phthalazine (B143731) Ring System Formation
The construction of the bicyclic phthalazine core is most traditionally achieved through cyclocondensation reactions. These methods involve the reaction of a benzene (B151609) derivative bearing two adjacent electrophilic carbon centers with a hydrazine (B178648) source.
The reaction between phthalic anhydride (B1165640) and hydrazine derivatives is a cornerstone in phthalazine chemistry. sci-hub.selongdom.org This approach is widely used for the synthesis of phthalazinone derivatives, which serve as crucial intermediates. longdom.orgjocpr.com The process typically begins with the condensation of phthalic anhydride with hydrazine hydrate (B1144303). longdom.orgtubitak.gov.tr This reaction, often conducted in a solvent like ethanol (B145695) or acetic acid, leads to the formation of 2,3-dihydrophthalazine-1,4-dione (phthalhydrazide). longdom.orgchemrevlett.com
In some variations, substituted hydrazines can be used to introduce a substituent at the N-2 position of the resulting phthalazinone. sci-hub.se For instance, reacting phthalic anhydride with acid hydrazides in the presence of p-toluenesulfonic acid (pTSA) has been reported as a simple and rapid solid-state organic reaction for generating N-substituted phthalazinones. sci-hub.se The resulting phthalazinone or phthalhydrazide (B32825) is a stable intermediate that can be further modified. To obtain a 1-chlorophthalazine (B19308) derivative, the phthalazinone is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). sci-hub.setubitak.gov.tr This chloro-substituted intermediate is then poised for subsequent reactions to introduce substituents at the 1- and 4-positions.
| Starting Materials | Reagents | Product | Key Features |
| Phthalic Anhydride, Hydrazine Hydrate | Ethanol or Acetic Acid | Phthalhydrazide (2,3-Dihydrophthalazine-1,4-dione) | Fundamental, widely used method for the core ring system. longdom.orgtubitak.gov.tr |
| Phthalic Anhydride, Acid Hydrazides | p-Toluenesulfonic acid (pTSA) | N-Substituted Phthalazinones | Solid-state reaction, simple, and quick. sci-hub.se |
| Phthalazinone | POCl₃ or PCl₅ | 1-Chlorophthalazine | Creates a reactive site for further substitution. sci-hub.se |
An alternative classical route to the phthalazine core involves o-substituted benzoic acids, particularly 2-acylbenzoic acids. acs.org These starting materials already contain one of the key carbon-carbon bonds of the final phenyl-substituted product. The synthesis of the necessary 2-aroylbenzoic acid can be achieved via a Friedel-Crafts acylation of an aromatic hydrocarbon with phthalic anhydride. tubitak.gov.tr For the synthesis of 4-phenylphthalazin-1(2H)-one, 2-benzoylbenzoic acid is the key precursor.
The condensation of 2-acylbenzoic acids with hydrazine hydrate is a direct method for producing 4-substituted phthalazin-1(2H)-ones. tubitak.gov.tracs.org This one-pot, two-step process provides a robust pathway to the desired phthalazinone intermediate, which is a direct precursor to the target carbonitrile compound. acs.org The reaction proceeds by heating the benzoic acid derivative with hydrazine hydrate in a suitable solvent, such as ethanol. tubitak.gov.tr This method is advantageous as it directly installs the desired substituent (e.g., a phenyl group) at the 4-position of the phthalazine ring.
| Starting Material | Reagent | Product | Key Features |
| 2-Acylbenzoic Acid | Hydrazine Hydrate | 4-Substituted Phthalazin-1(2H)-one | Direct installation of the C4-substituent. acs.org |
| 2-Benzoylbenzoic Acid | Hydrazine Hydrate | 4-Phenylphthalazin-1(2H)-one | Key step towards 4-phenylphthalazine derivatives. fayoum.edu.eg |
Modern and Advanced Synthetic Strategies for 4-Phenylphthalazine-1-carbonitrile
Modern synthetic efforts focus on improving efficiency, reducing waste, and increasing molecular complexity in fewer steps. Multi-component reactions (MCRs) have emerged as a powerful tool for achieving these goals in the synthesis of phthalazine-carbonitrile scaffolds.
MCRs allow for the construction of complex molecules like this compound from three or more simple starting materials in a single reaction vessel. researchgate.netniscpr.res.in This approach is highly convergent and adheres to the principles of green chemistry by minimizing steps and waste. niscpr.res.in For the target compound, a four-component reaction is typically employed, combining phthalic anhydride, hydrazine hydrate, an aromatic aldehyde (benzaldehyde), and a source for the nitrile group. researchgate.net
Malononitrile (B47326) is a common and effective reagent for introducing the carbonitrile group in MCRs. researchgate.netniscpr.res.in A widely used strategy for synthesizing analogues of the target compound, such as 3-amino-1-phenyl-5,10-dioxo-1H-pyrazolo[1,2-b]phthalazine-2-carbonitrile, involves the one-pot reaction of phthalic anhydride, hydrazine hydrate, benzaldehyde (B42025), and malononitrile. researchgate.netdergipark.org.tr
The reaction mechanism is thought to proceed through a series of sequential condensations. Initially, phthalic anhydride and hydrazine react to form phthalhydrazide. chemrevlett.com Concurrently, a Knoevenagel condensation occurs between the benzaldehyde and malononitrile to form 2-benzylidenemalononitrile. dergipark.org.trorganic-chemistry.org This is followed by a Michael-type addition of the phthalhydrazide to the activated alkene, which then undergoes cyclization and tautomerization to yield the final, highly functionalized phthalazine product. dergipark.org.tr This one-pot approach provides a rapid and efficient route to complex phthalazine-carbonitrile derivatives. researchgate.net
To enhance the efficiency and yield of these multi-component reactions, various catalysts have been explored. These catalysts often allow for milder reaction conditions and shorter reaction times.
Boric Acid: Boric acid is recognized as an inexpensive, mild, and environmentally benign catalyst for various organic transformations, including multi-component reactions. tsijournals.comsemanticscholar.org It has been shown to effectively catalyze condensation reactions, such as the formation of amides from carboxylic acids and amines. orgsyn.orgresearchgate.net In the context of phthalazine synthesis, boric acid can facilitate the condensation steps in the MCR, likely by activating the carbonyl groups of the aldehyde and phthalic anhydride, thus promoting nucleophilic attack. orgsyn.org
Metal Triflates: Metal triflates, such as copper(II) triflate (Cu(OTf)₂), are effective Lewis acid catalysts for MCRs. dergipark.org.tr Research has demonstrated that Cu(OTf)₂ can catalyze the one-pot, three-component reaction of phthalhydrazide, benzaldehyde, and malononitrile in ethanol under reflux conditions. dergipark.org.tr The use of just 10 mol% of the catalyst leads to high yields of the corresponding pyrazolo[1,2-b]phthalazine-carbonitrile derivatives. dergipark.org.tr The catalyst facilitates both the Knoevenagel condensation and the subsequent Michael addition/cyclization cascade. dergipark.org.tr Other metal triflates, like those of ytterbium and scandium, are also known to catalyze cyclization reactions effectively. rsc.org
Ionic Liquids: Ionic liquids have gained attention as green reaction media and catalysts. chemrevlett.comasianpubs.org Various ionic liquids, both basic and acidic, have been successfully employed in the synthesis of phthalazine derivatives. For example, the basic ionic liquid 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH) has been used to promote the three-component condensation of phthalhydrazide, aromatic aldehydes, and malononitrile. chemrevlett.com Similarly, the Brønsted acidic ionic liquid [Bu₃NH][HSO₄] and the DBU-based ionic liquid [DBUH][OAc] have also proven to be efficient catalysts for these MCRs, offering excellent yields in short reaction times, often under solvent-free or ambient temperature conditions. chemrevlett.com
| Catalyst | Reaction Type | Starting Materials | Key Features |
| Boric Acid | Multi-component condensation | Aldehydes, 1,3-dicarbonyls, ammonium (B1175870) acetate | Green, inexpensive, and efficient catalyst for MCRs. tsijournals.com |
| Copper(II) Triflate | Three-component condensation | Phthalhydrazide, Benzaldehyde, Malononitrile | Effective Lewis acid, high yields with low catalyst loading (10 mol%). dergipark.org.tr |
| Ionic Liquids (e.g., [bmim]OH, [Bu₃NH][HSO₄]) | Three/Four-component condensation | Phthalhydrazide/Phthalic Anhydride, Aldehydes, Malononitrile | Green reaction media, high efficiency, short reaction times, often mild conditions. chemrevlett.com |
Palladium-Catalyzed Cross-Coupling Reactions for Phenyl Introduction
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis of complex organic molecules. libretexts.orgwikipedia.org These reactions provide a direct method for introducing a phenyl group onto a pre-existing phthalazine or related heterocyclic core. The importance of these methods was highlighted by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their work in this field. libretexts.orgwikipedia.org
Several types of palladium-catalyzed cross-coupling reactions can be employed for the synthesis of aryl-substituted heterocycles. libretexts.orglibretexts.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. libretexts.org The general mechanism often involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organometallic partner, and reductive elimination to form the final product and regenerate the catalyst. wikipedia.org
For the introduction of a phenyl group onto a phthalazine scaffold, a halogenated phthalazine precursor (e.g., 4-chloro-1-cyanophthalazine) could be coupled with a phenyl-organometallic reagent. Common examples of such reactions include the Suzuki, Stille, and Negishi couplings. libretexts.orglibretexts.org Furthermore, the Buchwald-Hartwig amination, another key palladium-catalyzed reaction, allows for the formation of aryl-amine bonds and has been used for the functionalization of phthalazine derivatives. libretexts.orgresearchgate.net The choice of reaction depends on the stability of the starting materials and the desired functional group tolerance. The use of specialized phosphine (B1218219) ligands is often critical for the success of these reactions, enhancing catalyst stability and reactivity. libretexts.org
Table 1: Common Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Organometallic Reagent (R') | Substrate (R-X) | Key Features |
|---|---|---|---|
| Suzuki Coupling | Organoborane (e.g., boronic acid) | Aryl/Vinyl Halide or Triflate | Mild conditions, high functional group tolerance, commercially available reagents. libretexts.org |
| Stille Coupling | Organostannane (e.g., organotin) | Aryl/Vinyl Halide or Triflate | Tolerant of a wide range of functional groups, but tin byproducts are toxic. libretexts.org |
| Heck Reaction | Alkene | Aryl/Vinyl Halide or Triflate | Forms a new C-C bond at the alkene position. libretexts.org |
| Sonogashira Coupling | Terminal Alkyne | Aryl/Vinyl Halide | Co-catalyzed by copper; used to form Csp²-Csp bonds. libretexts.org |
| Negishi Coupling | Organozinc | Aryl/Vinyl/Alkyl Halide | High reactivity and stereospecificity. libretexts.org |
| Buchwald-Hartwig Amination | Amine | Aryl Halide or Triflate | Forms C-N bonds; crucial for synthesizing aryl amines. libretexts.org |
The application of these catalytic systems allows for the late-stage functionalization of the phthalazine core, providing a convergent approach to synthesizing analogues of this compound.
Visible Light Photocatalysis and Cascade Reactions for Phthalazine Derivatives
In recent years, visible light photocatalysis has emerged as a powerful and sustainable strategy for organic synthesis. This approach utilizes light energy to initiate chemical transformations, often under mild reaction conditions. researchgate.netrsc.org A notable application is in the synthesis of phthalazine derivatives through innovative cascade reactions. rsc.orgdntb.gov.uaresearchgate.net
Researchers have developed a method to synthesize various phthalazines from readily accessible ortho-alkynylsulfonohydrazone precursors. researchgate.netrsc.org This process is initiated by visible light photocatalysis and involves a cascade sequence of a radical hydroamination followed by a radical Smiles rearrangement. rsc.orgresearchgate.net The use of mild photoredox conditions ensures excellent tolerance for a wide range of functional groups. researchgate.net
The proposed mechanism begins with the oxidation of a deprotonated hydrazone nitrogen anion by an excited photosensitizer, such as Ru(II)*, to generate a nitrogen-centered radical. researchgate.net This radical then undergoes an intramolecular addition to the alkyne, forming a carbon-centered radical. researchgate.net A subsequent radical Smiles rearrangement leads to the formation of the phthalazine ring system. researchgate.net This methodology can be applied in a one-pot protocol starting from the corresponding carbonyl compounds, enabling the rapid assembly of structurally diverse phthalazines. researchgate.netuam.es The compatibility of this process with halogen atoms allows for further functionalization of the synthesized phthalazine derivatives using methods like the Buchwald-Hartwig cross-coupling reaction. researchgate.net
Electrochemical Synthesis Pathways for Nitrile-Containing Heterocycles
Electrochemical synthesis is increasingly recognized as a green and powerful tool in organic chemistry for assembling valuable molecules. acs.orgchim.it This method uses electrical current to drive redox reactions, offering precise control and often avoiding the need for harsh chemical oxidants or reductants. chim.itbeilstein-journals.org Its principles align with green chemistry by reducing waste and energy consumption. chim.itrsc.org
The electrosynthesis of heterocyclic compounds is a significant advancement, enabling the creation of complex structures that might be challenging to produce via traditional methods. chim.it For nitrile-containing heterocycles, electrochemical approaches can be used to form the heterocyclic core or to introduce the nitrile functionality. researchgate.net For instance, electrochemical methods can generate reactive radical intermediates under mild conditions, which then participate in cyclization reactions to form heterocyclic rings. beilstein-journals.orgrsc.org
Recent advancements include the indirect electrochemical generation of reactive species using mediators like halide ions. acs.orgchim.it For example, an iodonium (B1229267) ion can be generated at the anode, which then facilitates cyclization reactions. chim.it Tandem reactions, such as cyanomethylation followed by cyclization, have also been achieved electrochemically to produce complex nitrile-containing molecules. acs.org These methods are advantageous due to their simple setup, mild room-temperature conditions, and broad substrate scope. acs.orgbeilstein-journals.org
Table 2: Comparison of Electrochemical and Traditional Synthesis
| Feature | Electrochemical Synthesis | Traditional Synthesis |
|---|---|---|
| Reagents | Uses electricity; can use catalytic mediators. chim.it | Often requires stoichiometric amounts of hazardous oxidants or reductants. beilstein-journals.org |
| Conditions | Typically mild (room temperature and pressure). beilstein-journals.org | Can require elevated temperatures and pressures. beilstein-journals.org |
| Selectivity | High selectivity can be achieved by controlling electrode potential. chim.it | Selectivity can be lower, leading to more byproducts. |
| Waste | Reduced waste production. chim.it | Can generate significant amounts of chemical waste. researchgate.net |
| Safety | Avoids handling of many toxic and hazardous reagents. beilstein-journals.org | May involve toxic, corrosive, or explosive reagents. |
While direct electrochemical synthesis of this compound is not explicitly detailed in the provided search results, the principles and methodologies for constructing both heterocyclic rings and introducing nitrile groups suggest that electrochemical routes are a highly promising area for future development. rsc.orgresearchgate.net
Regioselectivity and Stereoselectivity Control in this compound Synthesis
In the synthesis of substituted heterocycles like this compound, controlling the exact placement of different functional groups on the aromatic ring system—a concept known as regioselectivity—is of paramount importance. The desired product has a phenyl group at position 4 and a nitrile group at position 1. An incorrect placement would result in a different isomer with potentially different chemical and biological properties.
The control of regioselectivity is typically dictated by the synthetic route and the nature of the starting materials. For instance, if constructing the phthalazine ring via a cascade cyclization of an ortho-alkynylsulfonohydrazone, the substitution pattern of the initial benzene ring precursor determines the final positions of the substituents on the resulting phthalazine core. researchgate.netresearchgate.net
Alternatively, in a strategy involving the late-stage functionalization of a pre-formed phthalazine ring, regioselectivity depends on the inherent reactivity of the different positions on the ring and the directing effects of any existing substituents. For example, if starting with a 1-chlorophthalazine, a palladium-catalyzed Suzuki coupling with phenylboronic acid would be expected to introduce the phenyl group at the 1-position. To achieve the desired 4-phenyl substitution, one would need to start with a phthalazine derivative that is activated for substitution at the 4-position, such as 4-chlorophthalazine-1-carbonitrile. The synthesis of this precursor would itself require a regioselective strategy.
Stereoselectivity, which refers to the preferential formation of one stereoisomer over another, is not a consideration in the synthesis of this compound. The molecule is planar and achiral, meaning it does not have stereocenters or other elements of chirality, and therefore cannot exist as different enantiomers or diastereomers.
Green Chemistry Principles in this compound Synthesis
Green chemistry is a framework that encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govacs.org The synthesis of this compound can be evaluated through the lens of the 12 Principles of Green Chemistry, with modern synthetic methods offering significant advantages over classical approaches. researchgate.netyoutube.com
Prevention : It is better to prevent waste than to treat it. nih.gov Catalytic methods, such as palladium-catalyzed cross-coupling, photocatalysis, and electrosynthesis, generate less waste than stoichiometric reactions. chim.itacs.org
Atom Economy : Synthetic methods should maximize the incorporation of all materials into the final product. nih.gov Cascade reactions, like the visible-light-mediated synthesis of phthalazines, are highly atom-economical as they form multiple bonds in a single operation without isolating intermediates. researchgate.netacs.org
Less Hazardous Chemical Syntheses : Methods should use and generate substances with minimal toxicity. nih.gov Photocatalysis and electrosynthesis avoid many of the toxic reagents associated with traditional synthesis. researchgate.netbeilstein-journals.org
Designing Safer Chemicals : The final product should be designed to be effective while minimizing toxicity. This principle relates to the properties of the target molecule itself.
Safer Solvents and Auxiliaries : The use of auxiliary substances should be minimized or made innocuous. nih.gov Research into performing reactions in greener solvents, or even water, is a key goal. skpharmteco.comyoutube.com Visible light and electrochemical methods can often be performed in a wider range of solvents than traditional methods. beilstein-journals.org
Design for Energy Efficiency : Energy requirements should be minimized. nih.gov Reactions that proceed at ambient temperature and pressure, such as many photocatalytic and electrochemical processes, are more energy-efficient than those requiring high heat. researchgate.netbeilstein-journals.org
Use of Renewable Feedstocks : Raw materials should be renewable whenever practicable. nih.gov While many starting materials for heterocycle synthesis are derived from petrochemicals, future work could explore bio-based feedstocks. youtube.com
Reduce Derivatives : Unnecessary derivatization (e.g., use of protecting groups) should be avoided. nih.govacs.org One-pot and cascade reactions that build complexity directly help to avoid protection/deprotection steps, reducing reagent use and waste. researchgate.net
Catalysis : Catalytic reagents are superior to stoichiometric reagents. nih.govacs.org The palladium-catalyzed, photocatalytic, and electrochemical methods discussed are all examples of this principle in action. libretexts.orgresearchgate.netchim.it
Design for Degradation : Chemical products should be designed to break down into innocuous products at the end of their function. This is a principle related to the lifecycle of the final compound.
Real-Time Analysis for Pollution Prevention : Analytical methods should be developed for real-time monitoring to prevent the formation of hazardous substances.
Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a process should be chosen to minimize the potential for accidents. acs.org Avoiding volatile, toxic, and explosive reagents, as is often possible with electrochemical and photocatalytic methods, contributes to inherently safer processes. beilstein-journals.org
Table 3: Application of Green Chemistry Principles to Phthalazine Synthesis
| Green Chemistry Principle | Palladium-Catalysis | Visible Light Photocatalysis | Electrochemical Synthesis |
|---|---|---|---|
| Prevention | High | High | High |
| Atom Economy | Moderate to High | High (in cascades) | High |
| Less Hazardous Synthesis | Moderate (uses heavy metal) | High | High |
| Safer Solvents | Possible | Possible | Possible |
| Energy Efficiency | Moderate (can require heat) | High (uses light at ambient temp) | High (ambient temp) |
| Reduce Derivatives | Moderate | High (in cascades) | High |
| Catalysis | Yes (Superior to stoichiometric) | Yes (Photocatalyst) | Yes (Mediated or direct) |
| Inherently Safer Chemistry | Moderate | High | High |
Chemical Reactivity and Mechanistic Investigations of 4 Phenylphthalazine 1 Carbonitrile
Transformations of the Carbonitrile Moiety
The carbonitrile group is a versatile functional group that can be converted into a variety of other functionalities, including carboxamides, carboxylic acids, and amines.
The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either acidic or basic conditions. A highly relevant study on the vapor-phase catalytic ammoxidation of 4-phenyl-o-xylene to produce 4-phenylphthalonitrile revealed that under the reaction conditions, the formed 4-phenylphthalonitrile can undergo secondary conversion via hydrolysis. scirp.org Water, being a product of the primary reaction, can act as a hydrolyzing agent, converting the dinitrile to 4-phenylphthalimide. scirp.org This suggests a pathway where one of the nitrile groups is hydrolyzed to a carboxylic acid, which then cyclizes with the adjacent nitrile or its hydrolyzed intermediate to form the imide. This finding strongly supports the susceptibility of the nitrile group in a 4-phenylphthalazine system to hydrolysis. scirp.org The reaction proceeds via initial nucleophilic attack of water (in acid) or hydroxide (B78521) (in base) on the nitrile carbon, forming an imidic acid or its conjugate base, which then tautomerizes to the more stable amide. msu.edu Prolonged reaction times or harsher conditions lead to the further hydrolysis of the amide to the corresponding carboxylic acid.
Table 1: Hydrolysis of Phenyl-Substituted Phthalonitrile
| Starting Material | Reagents/Conditions | Intermediate Product | Final Product (Observed Byproduct) | Source |
| 4-Phenyl-o-tolunitrile | Ammoxidation on V-Sb-Bi-Zr/γ-Al2O3 catalyst, 633-673 K | 4-Phenylphthalonitrile | 4-Phenylphthalimide | scirp.org |
The carbonitrile moiety can be readily reduced to a primary amine functionality, (4-phenylphthalazin-1-yl)methanamine. This transformation is a cornerstone of synthetic organic chemistry for producing primary amines. While specific studies detailing the reduction of 4-phenylphthalazine-1-carbonitrile are not prevalent, the reaction is expected to proceed efficiently using standard reducing agents. The mechanism typically involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine. nih.gov Subsequent workup with a protic source furnishes the primary amine.
Table 2: Common Reagents for Nitrile Reduction
| Reagent | Typical Conditions | Expected Product |
| Lithium aluminum hydride (LiAlH₄) | 1. Diethyl ether or THF | (4-Phenylphthalazin-1-yl)methanamine |
| 2. H₂O workup | ||
| Catalytic Hydrogenation (H₂) | Raney Nickel, Palladium, or Platinum catalyst; high pressure | (4-Phenylphthalazin-1-yl)methanamine |
| Borane (BH₃·THF or BH₃·SMe₂) | THF, often with heating | (4-Phenylphthalazin-1-yl)methanamine |
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, although it is less reactive than carbon-carbon triple bonds. A prominent example is the 1,3-dipolar cycloaddition with nitrile oxides to form five-membered heterocyclic rings. researchgate.net Nitrile oxides can be generated in situ from aldoximes, which could potentially be derived from the corresponding aldehyde of 4-phenylphthalazine-1-carbaldehyde. More directly, the nitrile itself can be a precursor. This reaction is a powerful method for synthesizing isoxazoles and related structures. researchgate.net
Another potential cycloaddition pathway involves the phthalazine (B143731) ring itself acting as a diene in an inverse-electron-demand Diels-Alder reaction. rsc.org Computational studies have shown that the pyridazine (B1198779) ring of phthalazine has a higher affinity for dienophiles compared to the benzene (B151609) ring due to its lower aromaticity, leading to lower activation barriers. rsc.org While this reactivity is inherent to the phthalazine core, the presence and electronic nature of the dienophile would determine if the nitrile group itself participates directly or influences the regioselectivity of the cycloaddition on the ring.
Rearrangement Reactions and Tautomerism Studies
Rearrangement and tautomerism are important mechanistic considerations in heterocyclic chemistry.
A significant rearrangement involving the phthalazine skeleton is the pyridazine ring opening. It has been reported that 1-chloro-4-X-phthalazines (where X is a leaving group like Cl, OPh, or OMe) can undergo ring opening to form phthalonitrile, a reaction induced by electron transfer. wiley-vch.de This demonstrates a potential pathway for the rearrangement of the core heterocyclic structure under specific reductive conditions. Other classes of rearrangements, such as the Beckmann or Curtius rearrangements, could be envisaged for derivatives of this compound where the nitrile group is first converted to an oxime or a carboxylic acid derivative, respectively. libretexts.orgrsc.org
Tautomerism is a well-documented phenomenon in the phthalazine series, especially for derivatives bearing hydroxyl or amino groups, such as phthalazinones, which exist in a lactam-lactim equilibrium. chemmethod.comnih.gov Studies have explored the tautomeric pairs of N-aminophthalimides and phthalazine-1,4-diones, which possess different chemical reactivity. doaj.orgfao.org For this compound, while it does not possess the typical functional groups for common tautomeric equilibria, prototropic tautomerism can be considered. Protonation of one of the ring nitrogen atoms would lead to a phthalazinium cation, which would exist as a set of resonance structures. The position of this equilibrium would be dependent on the solvent and pH and would significantly impact the molecule's reactivity, particularly its susceptibility to nucleophilic attack.
Radical Reactions and Mechanistic Elucidation (e.g., Radical Smiles Rearrangement)
A comprehensive search of scientific literature and chemical databases did not yield specific information regarding the participation of this compound in radical reactions, including the Radical Smiles rearrangement. While the Radical Smiles rearrangement is a known intramolecular nucleophilic aromatic substitution that can proceed through a radical mechanism, and phthalazine derivatives can be involved in various chemical transformations, no documented examples or mechanistic studies concerning the radical-mediated reactivity of this compound were identified.
Therefore, detailed research findings, mechanistic elucidation, and data tables for the radical reactions of this specific compound cannot be provided at this time. Further experimental investigation would be required to determine the susceptibility of this compound to radical-initiated processes and to characterize the potential products and reaction mechanisms.
Advanced Spectroscopic and Structural Elucidation of 4 Phenylphthalazine 1 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Phenylphthalazine-1-carbonitrile, both ¹H and ¹³C NMR provide critical data for assigning the positions of hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the nine protons distributed across its two aromatic systems: the phenyl ring and the benzene (B151609) moiety of the phthalazine (B143731) core. The chemical shifts (δ) are influenced by the electronic environment, including the deshielding effects of the aromatic rings and the nitrogen heteroatoms. The protons on the phthalazine ring are generally shifted further downfield compared to those on the phenyl substituent due to the electron-withdrawing nature of the fused pyridazine (B1198779) ring.
The aromatic region (typically δ 7.0-9.0 ppm) will contain a complex pattern of multiplets. Protons closer to the nitrogen atoms and the electron-withdrawing nitrile group will experience greater deshielding and thus appear at a higher chemical shift. chemicalbook.com
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Phenyl Ring (H-2', H-6') | 7.60 - 7.75 | Multiplet | Protons ortho to the phthalazine substituent. |
| Phenyl Ring (H-3', H-4', H-5') | 7.45 - 7.60 | Multiplet | Overlapping signals for meta and para protons. |
| Phthalazine Ring (H-5, H-6, H-7, H-8) | 7.80 - 8.50 | Multiplet | Complex splitting pattern due to coupling between adjacent protons on the benzene ring portion. The H-8 proton is expected to be the most downfield due to proximity to the heterocyclic nitrogen. |
Note: Predicted values are based on analogous heterocyclic systems and general principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions. rsc.orgresearchgate.net
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all 15 carbon atoms in the molecule. The chemical shifts are spread over a wider range than in ¹H NMR, allowing for the resolution of individual carbon signals. oregonstate.edu The carbon atom of the nitrile group (C≡N) is characteristically found in the 110-125 ppm range. compoundchem.comwisc.edu Quaternary carbons (those without attached protons), such as the carbon bearing the nitrile group (C-1), the phenyl-substituted carbon (C-4), and the bridgehead carbons, are typically weaker in intensity. oregonstate.edu Aromatic carbons resonate in the approximate range of 120-155 ppm. Carbons directly attached to the electronegative nitrogen atoms (e.g., C-4) are shifted downfield. oregonstate.eduwisc.edu
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C≡N | 117 - 120 | Characteristic shift for a nitrile carbon. rsc.orgchemicalbook.com |
| C-1 | 130 - 135 | Quaternary carbon attached to the nitrile group. |
| C-4 | 150 - 155 | Quaternary carbon attached to the phenyl group and a nitrogen atom, expected to be significantly downfield. |
| C-4a, C-8a (Bridgehead) | 128 - 135 | Quaternary carbons at the ring fusion. |
| Aromatic CH (Phthalazine) | 125 - 135 | Signals for C-5, C-6, C-7, and C-8. |
| C-1' (Quaternary Phenyl) | 135 - 140 | Carbon of the phenyl ring attached to the phthalazine core. |
| Aromatic CH (Phenyl) | 128 - 131 | Signals for C-2' to C-6'. |
Note: Predicted values are based on established chemical shift ranges for nitriles and aromatic heterocycles. rsc.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
The most prominent and diagnostic feature in the vibrational spectrum is the stretching of the nitrile (C≡N) group, which gives rise to a sharp, intense band in the IR spectrum, typically between 2220 and 2260 cm⁻¹. libretexts.org The aromatic nature of the molecule is confirmed by several bands:
Aromatic C-H Stretch: Weak to medium bands appearing above 3000 cm⁻¹.
Aromatic C=C and C=N Stretches: A series of medium to strong bands in the 1450-1650 cm⁻¹ region.
C-H Out-of-Plane Bending: Strong bands in the 690-900 cm⁻¹ region, which can sometimes provide information about the substitution pattern of the aromatic rings. libretexts.org
Interactive Data Table: Key Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Intensity |
| Aromatic C-H Stretch | 3050 - 3150 | IR / Raman | Medium / Strong |
| Nitrile (C≡N) Stretch | 2220 - 2260 | IR | Strong, Sharp |
| Aromatic Ring (C=C/C=N) Stretch | 1450 - 1650 | IR / Raman | Medium to Strong |
| In-plane C-H Bending | 1000 - 1300 | IR / Raman | Medium |
| Out-of-plane C-H Bending | 690 - 900 | IR | Strong |
Note: These are characteristic frequency ranges. The exact positions can be influenced by the molecular environment and solid-state packing effects. researchgate.netmdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₁₅H₉N₃), the exact molecular weight is 231.25 g/mol . bldpharm.commolbase.com
In an electron ionization (EI) mass spectrum, the compound is expected to show a strong molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 231. The fragmentation is dictated by the stability of the heterocyclic and aromatic rings. A plausible fragmentation pathway involves the initial loss of small, stable neutral molecules. The fused aromatic system provides significant stability, meaning the molecular ion itself will likely be one of the most abundant peaks.
Proposed key fragmentation steps include:
Loss of HCN (m/z 27): A common fragmentation for nitriles, leading to a fragment ion at m/z 204.
Loss of N₂ (m/z 28): Cleavage of the pyridazine ring can lead to the expulsion of a nitrogen molecule, resulting in a fragment at m/z 203. This is a characteristic fragmentation for many nitrogen-containing heterocyclic systems. raco.cat
Loss of Phenyl Radical (m/z 77): Cleavage of the bond connecting the phenyl group can produce a fragment corresponding to the phthalazine carbonitrile cation at m/z 154 or the phenyl cation at m/z 77.
Interactive Data Table: Predicted Mass Spectrometry Fragments
| m/z Value | Proposed Fragment | Formula | Notes |
| 231 | [M]⁺˙ | [C₁₅H₉N₃]⁺˙ | Molecular Ion |
| 204 | [M - HCN]⁺˙ | [C₁₄H₈N₂]⁺˙ | Loss of hydrogen cyanide from the nitrile group. |
| 203 | [M - N₂]⁺˙ | [C₁₅H₉N]⁺˙ | Loss of dinitrogen from the phthalazine ring. raco.cat |
| 177 | [M - HCN - HCN]⁺˙ or [M - N₂ - C₂H₂]⁺˙ | [C₁₃H₇N]⁺˙ | Subsequent fragmentation. |
| 152 | [C₁₂H₈]⁺ | [C₁₂H₈]⁺ | Fragment corresponding to biphenylene, after loss of N₂ and HCN. |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation. |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including precise bond lengths, bond angles, and intermolecular interactions. While specific crystal structure data for this compound is not publicly available, analysis of related structures, such as substituted phthalazines, allows for a well-founded prediction of its solid-state architecture. researchgate.net
The molecule is expected to be largely planar, although a slight twist between the phthalazine and phenyl rings is likely to minimize steric hindrance. In the solid state, the planar aromatic surfaces would facilitate significant intermolecular π-π stacking interactions, which are a dominant packing force for such molecules. Additionally, weak C-H···N hydrogen bonds may exist between the hydrogen atoms of one molecule and the nitrogen atoms of the phthalazine ring or the nitrile group of a neighboring molecule, further stabilizing the crystal lattice. researchgate.netresearchgate.net
Interactive Data Table: Expected Bond Lengths and Angles
| Structural Parameter | Expected Value | Notes |
| C-C (Aromatic) | 1.38 - 1.41 Å | Typical for benzene and fused aromatic rings. |
| C-N (in Ring) | 1.32 - 1.38 Å | Shorter than a C-N single bond due to aromaticity. |
| N-N | ~1.39 Å | Typical for a pyridazine-like system. |
| C-C≡N | ~1.45 Å | Bond between the aromatic ring and the nitrile carbon. |
| C≡N | ~1.15 Å | Characteristic triple bond length. |
| C-N-N Angle | ~118° | Angle within the six-membered heterocyclic ring. |
| Dihedral Angle (Phthalazine-Phenyl) | 10 - 30° | Expected twist between the two ring systems. |
Note: Values are based on data from structurally similar heterocyclic compounds. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. nih.gov The extensive conjugated π-system of this compound, which includes the phenyl ring, the phthalazine core, and the nitrile group, makes it a strong chromophore.
The spectrum is expected to be dominated by high-intensity π → π* transitions, which involve the excitation of electrons from bonding to anti-bonding π orbitals. chemicalbook.com These transitions are responsible for the strong absorption bands typically observed in the 250-350 nm range for polycyclic aromatic and heterocyclic systems. researchgate.netscience-softcon.de
Additionally, the presence of nitrogen atoms with lone pairs of electrons allows for n → π* transitions. These transitions involve promoting a non-bonding electron into an anti-bonding π* orbital. They are typically much weaker in intensity than π → π* transitions and occur at longer wavelengths (lower energy). chemicalbook.com
Interactive Data Table: Predicted Electronic Transitions
| Transition Type | Predicted λₘₐₓ (nm) | Relative Intensity | Orbitals Involved |
| π → π | 250 - 280 | High | Transitions within the phenyl and benzene portions of the molecule. |
| π → π | 300 - 350 | High | Transitions involving the entire conjugated phthalazine-phenyl system. |
| n → π* | > 350 | Low | Promotion of lone pair electrons from the phthalazine nitrogen atoms. |
Note: The exact λₘₐₓ and molar absorptivity values are dependent on the solvent used, as solvent polarity can affect the energy levels of the molecular orbitals. science-softcon.deresearchgate.net
Computational and Theoretical Chemistry Studies on 4 Phenylphthalazine 1 Carbonitrile
Density Functional Theory (DFT) Calculations for Ground State Geometry and Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and properties of molecules. nih.govrsc.org By approximating the many-body electronic wavefunction in terms of the electron density, DFT offers a balance between computational cost and accuracy, making it suitable for studying complex systems like 4-Phenylphthalazine-1-carbonitrile.
Conformational Analysis and Energy Landscapes
The three-dimensional arrangement of atoms in a molecule, its conformation, plays a pivotal role in determining its physical and chemical properties. For a molecule like this compound, which possesses rotatable bonds, multiple conformations may exist. Conformational analysis aims to identify the stable conformers and map the potential energy surface associated with their interconversion.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. researchgate.netwikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity; a larger gap generally implies greater stability. chemmethod.com
DFT calculations are routinely employed to determine the energies and spatial distributions of the HOMO and LUMO. For a related compound, 4-(dec-2yn-1-yloxy)phthalonitrile, DFT calculations at the B3LYP/6-31G(d,p) level of theory revealed a HOMO-LUMO energy gap of 4.966 eV in the gas phase, suggesting good stability. niscpr.res.in Similar calculations for this compound would provide crucial information about its electronic characteristics. The distribution of the HOMO and LUMO across the molecular framework would reveal the most probable sites for electrophilic and nucleophilic attack, respectively.
Table 1: Frontier Molecular Orbital (FMO) Parameters
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating ability. Higher energy suggests stronger nucleophilicity. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting ability. Lower energy suggests stronger electrophilicity. |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO) | A larger gap generally corresponds to higher kinetic stability and lower chemical reactivity. chemmethod.com |
Electrostatic Potential Surface (MEP) Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. scholarsresearchlibrary.com The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net
For this compound, an MEP analysis would highlight the electronegative nitrogen atoms of the phthalazine (B143731) ring and the nitrile group as potential sites for electrophilic interaction. Conversely, the hydrogen atoms of the phenyl and phthalazine rings would likely exhibit positive potential. This visual representation of the charge landscape complements the FMO analysis in predicting the molecule's reactive sites.
Reactivity Descriptors (e.g., Fukui Functions)
To gain a more quantitative understanding of local reactivity, various chemical reactivity descriptors derived from DFT can be calculated. scholarsresearchlibrary.com Fukui functions, for instance, are powerful tools for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. niscpr.res.inresearchgate.netbas.bg
The Fukui function, f(r), indicates the change in electron density at a particular point r when the total number of electrons in the system changes. There are three main types of Fukui functions:
f+(r): for nucleophilic attack (addition of an electron)
f-(r): for electrophilic attack (removal of an electron)
f0(r): for radical attack
By calculating the condensed Fukui functions for each atom in this compound, one can pinpoint the specific atoms that are most susceptible to different types of chemical reactions. These calculations provide a more detailed and atom-specific picture of reactivity compared to the broader regions identified by MEP maps.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While quantum mechanical methods like DFT and ab initio calculations are excellent for studying the static properties of a single molecule, Molecular Dynamics (MD) simulations provide a means to explore the dynamic behavior of molecules and their interactions with their environment over time. mdpi.comfrontiersin.orgdtic.milmdpi.com
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the trajectory of each particle to be tracked over time. This approach can be used to study:
Conformational Dynamics: Observe the transitions between different conformations of this compound in solution and understand the flexibility of the molecule.
Solvation Effects: Investigate how the presence of a solvent influences the structure and properties of the molecule.
Intermolecular Interactions: Simulate the interaction of this compound with other molecules, such as biological macromolecules or other components of a material. This is particularly relevant for predicting its behavior in biological systems or in condensed phases. rsc.org
For example, MD simulations have been used to study the interactions of ligands with G-quadruplex DNA and the initial stages of crystallization in polymer nanocomposites, showcasing the power of this technique to elucidate complex molecular processes. mdpi.comrsc.org
Polymorphism and Crystal Structure Prediction of this compound
A thorough search of crystallographic databases and computational chemistry literature did not yield any specific studies on the polymorphism or crystal structure prediction of this compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study for pharmaceuticals and material science, as different polymorphs can exhibit varying physical properties. Crystal structure prediction involves the use of computational methods to determine the most likely crystal packing arrangements of a molecule. However, no such predictions or experimental crystallographic data for different polymorphs of this compound have been reported.
While the crystal structures of related compounds, such as 2-phenyl-2H-phthalazine-1-one, have been determined, this information cannot be directly extrapolated to predict the polymorphic behavior or the precise crystal structure of this compound due to differences in their molecular structures.
Theoretical Insights into Reaction Mechanisms and Transition States
Detailed theoretical investigations into the reaction mechanisms and transition states specifically involving the formation or reactions of this compound are not documented in the searched literature. Such studies typically employ quantum chemical calculations, like Density Functional Theory (DFT), to map out the energy landscape of a reaction, identify transition state structures, and calculate activation energies. This provides a molecular-level understanding of how a reaction proceeds.
Although computational studies have been conducted on the reaction mechanisms of other nitrogen-containing heterocyclic compounds, the specific application of these theoretical methods to elucidate the mechanistic details related to this compound has not been published. Therefore, no data on its transition states or reaction pathways, derived from theoretical calculations, can be presented.
Applications of 4 Phenylphthalazine 1 Carbonitrile in Advanced Chemical Synthesis and Materials Science
4-Phenylphthalazine-1-carbonitrile as a Versatile Synthetic Building Block and Precursor
The chemical architecture of this compound provides multiple reactive sites, rendering it an exceptionally useful intermediate in organic synthesis. The nitrile group can undergo various transformations, and the phthalazine (B143731) core itself can be further functionalized or used as a scaffold to construct elaborate molecular frameworks.
Development of Complex Heterocyclic Systems via Derivatization of the Phthalazine Core
The this compound scaffold is a key starting point for the synthesis of complex, fused heterocyclic systems. The inherent reactivity of the phthalazine ring system allows for the construction of novel polycyclic compounds with potential applications in medicinal chemistry and materials science.
Researchers have successfully utilized related phthalazine structures to create fused systems like 1,2,4-triazolo[3,4-a]phthalazines and indazolophthalazines. ias.ac.in These reactions typically involve the cyclocondensation of a phthalazine derivative with other reagents to build additional heterocyclic rings onto the core structure. For instance, the nitrogen atoms within the phthalazine ring can react with suitable bifunctional reagents to form five- or six-membered rings, leading to extended, rigid molecular architectures. The synthesis of these complex systems is often pursued to explore their biological activities or to develop novel materials with specific electronic or photophysical properties. The structure of one such condensed phthalazine, an indazolone moiety fused to a phthalazine ring, has been confirmed by X-ray crystallography. ias.ac.in
Role in Multicomponent Reaction Sequences for Chemical Libraries
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are a cornerstone of modern synthetic and medicinal chemistry. nih.gov They offer high efficiency, atom economy, and the ability to rapidly generate molecular diversity for chemical libraries. nih.gov
This compound and its derivatives are prime candidates for and products of MCRs. The synthesis of related condensed phthalazines has been achieved through a multicomponent reaction involving reactants like an aldehyde, phthalhydrazide (B32825), and an activated methylene (B1212753) compound. ias.ac.in This approach highlights the efficiency of MCRs in constructing complex heterocyclic frameworks from simple starting materials in one pot. The use of MCRs aligns with the principles of green chemistry by minimizing waste and reducing the number of purification steps. nih.gov The diversity generated through MCRs is particularly valuable in drug discovery, enabling the creation of large libraries of related compounds for biological screening. beilstein-journals.orgpreprints.orgmdpi.com
| Reaction Type | Typical Components | Key Advantage | Relevance to Phthalazines |
|---|---|---|---|
| Multicomponent Reaction (General) | Aldehyde, Amine/Hydrazine (B178648), Active Methylene Compound | High efficiency, molecular diversity, atom economy. nih.gov | Used to synthesize complex phthalazine derivatives. ias.ac.in |
| Ugi Four-Component Reaction (U-4CR) | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide. beilstein-journals.org | Produces peptide-like scaffolds in a single step. beilstein-journals.org | A powerful tool for creating libraries of complex nitrogen heterocycles. |
| Strecker Reaction | Aldehyde/Ketone, Amine, Cyanide Source. mdpi.com | Classic method for synthesizing α-amino nitriles. mdpi.com | Demonstrates the utility of nitrile-containing intermediates in MCRs. |
Potential in Functional Materials Science
The delocalized π-electron system inherent in the this compound structure makes it an attractive candidate for applications in materials science, particularly in optics and luminescence.
Exploration of Nonlinear Optical (NLO) Properties in Phthalazine Systems
Nonlinear optical (NLO) materials are capable of altering the properties of light, a phenomenon crucial for applications in optical communications, data processing, and optical limiting. acrhem.org Organic molecules with extensive π-conjugated systems, especially those with electron-donating and electron-accepting groups (a "push-pull" system), often exhibit significant NLO properties. ias.ac.in
Phthalazine derivatives have been investigated for this purpose. In related systems, groups such as an amine act as electron donors while nitrile or carbonyl groups serve as electron acceptors, creating the necessary charge asymmetry for NLO activity. ias.ac.in The third-order NLO properties of some condensed phthalazines have been measured using the third-harmonic generation (THG) technique, confirming their potential as NLO materials. ias.ac.in The structural features of this compound, with its electron-withdrawing nitrile group and extensive aromatic system, suggest it could be a valuable component in the design of new NLO materials. Phthalocyanines, which are larger analogues, are also extensively studied for their NLO properties. researchgate.netdntb.gov.uaresearchgate.net
| Compound Family | NLO Property Investigated | Measurement Technique | Key Structural Feature |
|---|---|---|---|
| Condensed Phthalazines | Third-order NLO effects. ias.ac.in | Third-Harmonic Generation (THG) at 1064 nm. ias.ac.in | Push-pull π-conjugated system. ias.ac.in |
| Phthalocyanines | Optical Limiting, Nonlinear Refraction. acrhem.org | Z-scan at 633 nm. acrhem.org | Extensive delocalized π-electron network. acrhem.orgresearchgate.net |
Development as Fluorescence Probes and Luminescence Materials
Fluorescence-based sensors and probes are vital tools in analytical chemistry and biological imaging. The development of organic fluorophores is an active area of research, with a focus on molecules that exhibit high quantum yields and sensitivity to their environment.
The broader family of phthalazine-related compounds, such as phthalimides and phthalocyanines, has shown significant promise in this area. rsc.orgnih.gov For example, 4,5-bis(diarylamino)phthalimides have been reported as highly efficient solid-state fluorophores. rsc.org The fluorescence in these systems often arises from an intramolecular charge transfer (ICT) process, where photo-excitation causes electron density to move from an electron-donating part of the molecule to an electron-accepting part. rsc.org Similarly, specifically designed phthalocyanines can act as pH-responsive fluorescent probes. nih.gov Given these precedents, the this compound scaffold, with its inherent aromaticity and polar nitrile group, represents a promising platform for designing novel fluorescent materials and sensors.
Advanced Ligand Design Incorporating the this compound Scaffold
The nitrogen atoms present in the phthalazine ring are potential coordination sites for metal ions, making this compound and its derivatives attractive candidates for use as ligands in coordination chemistry. The resulting metal complexes can possess unique catalytic, magnetic, or photophysical properties.
While specific studies focusing solely on this compound as a ligand are emerging, the principle is well-established within the broader class of nitrogen-containing heterocycles. Phthalocyanines, for example, are powerful macrocyclic ligands capable of coordinating with over 70 different elements in their central cavity. acrhem.orgresearchgate.net These metallophthalocyanine complexes have applications ranging from catalysts to sensitizers in photodynamic therapy. researchgate.netnih.gov The bidentate coordination ability of the two adjacent nitrogen atoms in the phthalazine ring of this compound allows it to chelate to a single metal center, forming a stable five-membered ring. This structural motif is fundamental in the design of ligands for catalysis and the construction of advanced coordination polymers or metal-organic frameworks (MOFs). The phenyl and nitrile substituents can be further modified to tune the steric and electronic properties of the ligand, thereby influencing the characteristics of the final metal complex.
Future Perspectives and Research Challenges for 4 Phenylphthalazine 1 Carbonitrile Chemistry
Development of Novel and Sustainable Synthetic Routes
The future of chemical manufacturing is intrinsically linked to the principles of green and sustainable chemistry. For a compound like 4-Phenylphthalazine-1-carbonitrile, moving beyond classical synthetic methods is a primary challenge. Traditional routes often rely on harsh conditions, stoichiometric reagents, and volatile organic solvents. Future research must focus on developing methodologies that are not only efficient but also environmentally benign.
Key research directions include:
Catalytic C-H Cyanation: A forward-looking approach would involve the direct C-H cyanation of a 4-phenylphthalazine precursor. This would represent a highly atom-economical route, avoiding the pre-functionalization steps required in traditional cross-coupling reactions.
Flow Chemistry: Transferring the synthesis to a continuous flow reactor system offers significant advantages in terms of safety, scalability, and precise control over reaction parameters like temperature and residence time. This can lead to higher yields and purities while minimizing waste.
Alternative Solvents: The exploration of greener solvents, such as supercritical fluids (e.g., scCO₂), ionic liquids, or deep eutectic solvents, could drastically reduce the environmental footprint of the synthesis.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging complex bonds under mild conditions. Developing a photocatalytic route to install the nitrile group could offer a low-energy and highly selective synthetic pathway.
One potential sustainable route could start from the vapor-phase ammoxidation of 4-phenyl-o-xylene to form 4-phenylphthalonitrile, an important intermediate. scirp.org This process, utilizing a V-Sb-Bi-Zr/γ-Al₂O₃-oxide catalyst, is a step towards more industrial-scale, catalytic processes. scirp.org Subsequent cyclization reactions to form the phthalazine (B143731) ring would then need to be optimized for sustainability.
Advanced Spectroscopic Characterization Techniques for In Situ Studies
Understanding how a reaction proceeds in real-time is crucial for optimization and control. While standard techniques like NMR and mass spectrometry are used to characterize the final product, advanced in situ spectroscopic methods are needed to monitor the synthesis of this compound as it happens. These techniques allow for the detection of transient intermediates and the collection of kinetic data, providing a deeper understanding of the reaction mechanism.
Future research should leverage:
In Situ FT-IR and Raman Spectroscopy: These vibrational spectroscopy techniques are invaluable for monitoring the real-time conversion of functional groups. For instance, one could track the disappearance of a precursor's functional group and the appearance of the characteristic nitrile stretch (~2230 cm⁻¹) in the product.
Process Analytical Technology (PAT): Integrating these spectroscopic tools into a PAT framework for the synthesis of this compound would enable real-time process control, ensuring consistent quality and yield while enhancing safety.
High-Resolution Mass Spectrometry (HRMS): Coupling online HRMS with a reaction setup can help identify short-lived, low-concentration intermediates that are missed by other methods, offering clues to complex reaction pathways.
Integration of Machine Learning and AI in Synthetic Design and Property Prediction
The synergy between artificial intelligence (AI) and chemistry is set to revolutionize how molecules are designed and synthesized. nih.gov For this compound, AI and machine learning (ML) present a significant opportunity to accelerate discovery and development. nih.gov
Synthetic Design: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes that a human chemist might not consider. By training on vast databases of chemical reactions, these algorithms can predict the optimal reagents, catalysts, and conditions to maximize yield and minimize byproducts for the synthesis of this specific molecule.
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models and deep learning algorithms can predict a wide range of properties for this compound based solely on its molecular structure. nih.govchemrxiv.org This in-silico screening can guide research efforts by prioritizing molecules with desirable characteristics before committing to costly and time-consuming laboratory synthesis. Recent work has demonstrated the feasibility of using AI to predict complex properties like photosensitizing effects from molecular structures. chemrxiv.orgnih.govchemrxiv.org
| Property Category | Specific Property | Potential Significance |
| Physicochemical | Solubility | Formulation and bioavailability studies. |
| LogP | Prediction of membrane permeability. | |
| Thermal Stability | Suitability for high-temperature material applications. | |
| Biological Activity | Kinase Inhibition | Potential as an anticancer agent. |
| Receptor Binding | Drug discovery applications. | |
| Phototoxicity | Use in photodynamic therapy. chemrxiv.org | |
| Material Science | Band Gap | Application in organic electronics. |
| Fluorescence Quantum Yield | Use in sensors or imaging agents. |
Exploration of Emerging Non-Conventional Applications in Chemical Technologies
While phthalazine derivatives have established roles, the unique structure of this compound makes it a candidate for several emerging, non-conventional applications. The IUPAC's "Top Ten Emerging Technologies in Chemistry" provides a roadmap for such future-focused research. iupac.orgd-nb.info
Potential applications to explore include:
Film-Based Fluorescent Sensors: The aromatic and heterocyclic nature of the molecule suggests it could be a scaffold for developing new fluorescent sensors. chemistryviews.org The nitrile group can be a versatile chemical handle to attach receptors for specific analytes, and the phenyl-phthalazine core could provide the necessary photophysical properties for sensing applications, such as detecting volatile organic compounds. chemistryviews.org
Nanozymes: Nanozymes are nanomaterials that exhibit enzyme-like characteristics. chemistryviews.org this compound could serve as a key organic ligand to functionalize nanoparticles, creating nanozymes with tailored catalytic activity and stability for applications in diagnostics or catalysis. chemistryviews.org
Metal-Organic Frameworks (MOFs): The nitrile and phthalazine nitrogen atoms are excellent coordination sites for metal ions. This compound could therefore be explored as a novel organic linker for the synthesis of MOFs. researchgate.net Such MOFs could have applications in gas storage, separation, or catalysis, with the phenyl group helping to tune the pore size and environment. researchgate.net
Unraveling Complex Reaction Pathways and Intermediates
A complete understanding of the formation of this compound requires a detailed map of its reaction pathway, including the identification of all intermediates and transition states. Often, proposed mechanisms are ambiguous because the actual intermediates are not isolated. mdpi.com
Future research must focus on:
Isolation and Characterization: Concerted efforts should be made to isolate key reaction intermediates. As demonstrated in the synthesis of other complex heterocycles, isolating intermediates via techniques like chromatography and confirming their structure using single-crystal X-ray analysis provides undeniable proof of the reaction pathway. mdpi.com
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model the reaction mechanism. Such studies can calculate the thermodynamic and kinetic parameters for each step of the proposed pathway, identifying the most likely route and the structure of transition states. researchgate.net For instance, computational studies on the formation of related phthalonitriles have revealed activation energies and the structure of activated complexes, providing critical insights for optimizing synthetic procedures. researchgate.net
Kinetic Studies: Detailed kinetic analysis can help elucidate the reaction order and rate-determining steps. Studies on the formation of the related 4-phenylphthalonitrile have shown that the reaction can be half-order with respect to the substrate and independent of the partial pressures of other reactants like oxygen and ammonia, pointing to a complex surface-catalyzed mechanism. scirp.org Similar studies on the final cyclization to this compound would be highly informative.
Table 2: Investigating Reaction Intermediates
| Potential Intermediate Type | Formation Step | Method of Investigation | Information Gained |
| Hydrazone/Hydrazide | Initial condensation of a precursor with hydrazine (B178648). | Isolation and X-ray crystallography mdpi.com, In Situ NMR. | Confirms the initial point of attack and cyclization sequence. |
| Open-chain Dinitrile | Ring-opening of a precursor. | Online HRMS, Trapping experiments. | Reveals alternative, non-linear reaction pathways. |
| Activated Cu-C≡N Complex | Cyanation step using a copper cyanide source. | DFT Calculations. researchgate.net | Elucidates the structure of the transition state and the role of the catalyst. |
| Partially Cyclized Phthalazine | Incomplete ring closure. | In Situ FT-IR, Isolation under modified conditions. | Identifies the rate-determining step of the cyclization process. |
By systematically addressing these challenges and exploring these future perspectives, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in both fundamental and applied chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
